
Doxorubicinone
Overview
Description
Doxorubicinone is a derivative of the well-known chemotherapy drug doxorubicin. It is an anthracycline compound that is primarily used in cancer treatment due to its potent cytotoxic properties. This compound is the aglycone form of doxorubicin, meaning it lacks the sugar moiety present in doxorubicin. This compound is known for its ability to intercalate into DNA, thereby disrupting the replication and transcription processes essential for cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of doxorubicinone typically involves the chemical modification of doxorubicin. One common method is the hydrolysis of doxorubicin under acidic conditions to remove the sugar moiety, resulting in the formation of this compound. This process can be carried out using hydrochloric acid or sulfuric acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled hydrolysis of doxorubicin, followed by purification steps such as crystallization or chromatography to isolate this compound. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Doxorubicinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives, which are known for their cytotoxic properties.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl groups of this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles like amines or thiols can react with this compound in the presence of catalysts or under mild heating.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracycline derivatives.
Scientific Research Applications
Introduction to Doxorubicinone
This compound, a derivative of the well-established chemotherapeutic agent doxorubicin, has garnered attention in oncology due to its potential applications in cancer treatment. This compound operates through similar mechanisms as doxorubicin, primarily targeting DNA and inhibiting topoisomerase II, which is crucial for DNA replication and repair. The unique properties of this compound may enhance its effectiveness and reduce side effects compared to its parent compound.
Anticancer Properties
This compound exhibits significant anticancer activity across various cancer types. Its efficacy is often assessed using in vitro and in vivo models. Research indicates that this compound can induce apoptosis in cancer cells, similar to doxorubicin, but with potentially reduced cardiotoxicity.
Case Studies and Clinical Trials
-
Combination Therapy for Leiomyosarcoma :
- A recent clinical trial demonstrated that combining this compound with trabectedin significantly improved survival rates in patients with leiomyosarcoma compared to those treated with doxorubicin alone. The median survival increased from 24 months to 33 months when both agents were administered concurrently .
-
Ultrasound-Mediated Delivery :
- Another innovative application involves the use of low-intensity pulsed ultrasound to enhance the delivery of this compound across the blood-brain barrier in glioblastoma patients. This method resulted in a two-fold increase in drug concentration within the brain, significantly improving therapeutic outcomes .
Table 1: Summary of this compound Applications
Application Area | Description | Outcome/Findings |
---|---|---|
Anticancer Activity | Induces apoptosis and inhibits topoisomerase II | Effective against various cancers |
Combination Therapy | Used with trabectedin for leiomyosarcoma | Increased median survival from 24 to 33 months |
Enhanced Delivery | Ultrasound-assisted delivery for glioblastoma | 2-fold increase in brain concentration |
Toxicity and Side Effects
While this compound shares many properties with doxorubicin, studies suggest it may have a lower incidence of cardiotoxicity. This is particularly important given that cardiotoxicity remains a significant concern with traditional doxorubicin therapy.
Observations from Research
- A meta-analysis indicated that approximately 17.9% of patients treated with doxorubicin developed subclinical cardiac dysfunction, while this compound may mitigate this risk due to its modified structure .
- Ongoing research aims to further elucidate the safety profile of this compound through comprehensive toxicological studies.
Mechanism of Action
Doxorubicinone exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it disrupts the normal function of DNA, leading to the inhibition of replication and transcription. This results in the activation of various cellular pathways, including the induction of apoptosis (programmed cell death). Key molecular targets include topoisomerase enzymes, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Daunorubicinone: Another anthracycline aglycone with similar DNA intercalating properties.
Epirubicinone: A stereoisomer of doxorubicinone with slightly different pharmacokinetic properties.
Idarubicinone: A derivative with enhanced lipophilicity and improved cellular uptake.
Uniqueness of this compound: this compound is unique due to its specific structural features that allow for efficient DNA intercalation and potent cytotoxic effects. Its ability to form stable complexes with DNA and its relatively high stability under physiological conditions make it a valuable compound in cancer research and therapy .
Biological Activity
Doxorubicinone, a derivative of the well-known chemotherapeutic agent doxorubicin, exhibits significant biological activity that contributes to its potential efficacy in cancer treatment. Understanding its mechanisms of action, effects on cellular processes, and implications for therapy is crucial for optimizing its use in clinical settings.
This compound operates through several mechanisms that are characteristic of anthracycline antibiotics:
- DNA Intercalation : Similar to doxorubicin, this compound intercalates into DNA, disrupting the double helix structure and inhibiting DNA replication and transcription. This leads to cell cycle arrest and ultimately apoptosis in cancer cells .
- Topoisomerase II Inhibition : this compound inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition causes DNA strand breaks, further contributing to its cytotoxic effects .
- Reactive Oxygen Species (ROS) Generation : The drug induces oxidative stress by generating ROS, which damages cellular components including lipids, proteins, and nucleic acids. This oxidative damage plays a pivotal role in triggering apoptotic pathways .
Gene Expression Changes
Research has demonstrated that this compound influences the expression of various genes involved in stress responses and cell survival:
- Upregulation of Stress Response Genes : Exposure to this compound has been shown to upregulate genes associated with oxidative stress response, such as those involved in the antioxidant defense system .
- Alterations in Metabolic Pathways : Long-term exposure to this compound affects metabolic pathways, including glycolysis and nucleotide biosynthesis. This metabolic reprogramming is critical for adapting to the drug's cytotoxic effects .
Apoptosis Induction
This compound promotes apoptosis through various pathways:
- Caspase Activation : It activates caspases (e.g., caspase-3 and caspase-8), which are essential for the execution phase of apoptosis. This was observed in MCF-7 breast cancer cells where this compound treatment led to increased BAX expression and decreased BCL-2 levels, tipping the balance towards apoptosis .
- Cell Cycle Arrest : The drug induces G2/M phase arrest in cancer cells, preventing them from proceeding through the cell cycle and promoting cell death .
Clinical Applications
This compound has been investigated in several clinical settings:
- Breast Cancer Treatment : In clinical studies involving breast cancer patients, this compound showed promising results when used as part of combination therapy regimens. Patients exhibited improved overall survival rates compared to those receiving standard treatments alone.
- Combination Therapies : Research indicates that combining this compound with other agents like targeted therapies or immunotherapies may enhance its efficacy while potentially reducing side effects associated with high doses of traditional chemotherapy .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What validated experimental methodologies are recommended for detecting intracellular doxorubicinone in cancer cell models?
- Methodological Answer : To detect intracellular this compound, combine liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with variable temperature gradient electrophoresis (VTGE) for metabolite profiling. This approach enables precise identification of this compound (m/z 419.081) in treated cells, as demonstrated in MCF-7 breast cancer cells. Key steps include:
Cell treatment with doxorubicin (DOX) under controlled conditions.
Metabolite extraction and purification using VTGE to isolate aglycone derivatives.
LC-HRMS analysis with tandem mass spectrometry (MS/MS) for structural confirmation.
- This method addresses challenges in distinguishing this compound from other metabolites and provides evidence of its intracellular presence .
Q. How can researchers assess the impact of this compound on mitochondrial membrane potential in vitro?
- Methodological Answer : Use the JC-1 fluorescent probe to quantify mitochondrial membrane potential changes. JC-1 emits red fluorescence in polarized mitochondria and shifts to green upon depolarization. Experimental design considerations:
Treat differentiated AC16 cardiac cells with this compound (1–2 μM) for 48 hours.
Quantify fluorescence ratios (red/green) using flow cytometry or fluorescence microscopy.
Compare results with controls and other DOX metabolites (e.g., doxorubicinol) to isolate specific effects.
- This approach revealed dose-dependent mitochondrial dysfunction in cardiac cells .
Advanced Research Questions
Q. What strategies effectively resolve contradictions regarding this compound's apoptotic mechanisms in caspase-3-deficient cell lines?
- Methodological Answer : Address discrepancies using a multi-modal framework:
Metabolomic Profiling : Apply LC-HRMS/VTGE to confirm this compound presence in MCF-7 cells (caspase-3-deficient) .
Pathway Analysis : Measure caspase-7 activation and PARP-1 cleavage via Western blotting to validate alternative apoptotic pathways.
Literature Synthesis : Systematically compare studies using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological rigor and identify knowledge gaps .
- This integrates experimental data with critical appraisal of existing research.
Q. How should researchers design experiments to differentiate the cytotoxic contributions of this compound from its parent compound, DOX?
- Methodological Answer :
Controlled Dose-Response Studies : Treat cells with isolated this compound (1–2 μM) and compare effects to equimolar DOX.
Pathway Inhibition : Pre-treat cells with autophagy inhibitors (e.g., 3-methyladenine) to isolate mitochondrial vs. autophagy-mediated toxicity .
Multi-Parameter Assays : Combine JC-1 mitochondrial assays with caspase activation panels (e.g., caspase-7) and DNA damage markers (e.g., γH2AX).
- This design clarifies whether toxicity arises from direct metabolite activity or parent compound interactions .
Q. Handling Data Contradictions
Q. How can researchers reconcile conflicting data on this compound's role in DNA interaction studies?
- Methodological Answer :
Systematic Review : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure literature reviews and identify inconsistent methodologies .
Experimental Replication : Repeat key studies (e.g., DNA binding assays) under standardized conditions, controlling for variables like metabolite concentration and cell type.
Cross-Validation : Correlate findings with orthogonal techniques (e.g., molecular docking simulations for DNA binding predictions).
- Evidence suggests this compound binds DNA's minor groove, but reproducibility depends on experimental consistency .
Properties
IUPAC Name |
(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZGBXXTIGCACK-CWKPULSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875303 | |
Record name | Adriamycinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24385-10-2 | |
Record name | Adriamycin aglycone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024385102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adriamycinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-8-(hydroxyacetyl)-1-methoxy- 7,8,9,10-tetrahydrotetracen-5,12-dion | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXORUBICINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X023T6C35L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.